(+)-Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon prevalent in the environment as a byproduct of incomplete combustion. It is classified as a diol epoxide, characterized by the presence of both hydroxyl and epoxide functional groups. (+)-Anti-BPDE is considered the ultimate carcinogen of benzo[a]pyrene, meaning it is the metabolite responsible for the carcinogenic effects of the parent compound. It plays a crucial role in scientific research as a model compound for investigating the mechanisms of chemical carcinogenesis. Specifically, it is used to study how certain chemicals interact with DNA, leading to mutations that can ultimately result in cancer [, , , , ].
The synthesis of (+)-Anti-benzopyrene diol epoxide typically involves the metabolic conversion of benzo[a]pyrene. This process can be conducted in vitro using human liver microsomes or recombinant cytochrome P450 enzymes. A common method involves incubating benzo[a]pyrene with these enzymes in the presence of NADPH, which serves as a reducing agent. The reaction conditions generally require careful control of temperature and pH to optimize yield.
A specific synthesis method demonstrated high yields (up to 45%) for producing stereoisomeric DNA adducts from the reaction of (+/-)-anti-benzopyrene diol epoxide with deoxyguanosine. This process includes solid-phase extraction and high-performance liquid chromatography for purification . The synthesis can also be adapted to produce fluorescently labeled probes for analytical purposes, enhancing detection sensitivity in various assays .
The molecular structure of (+)-Anti-benzopyrene diol epoxide consists of a fused ring system characteristic of polycyclic aromatic hydrocarbons, with hydroxyl groups at specific positions that enhance its reactivity. The compound exists as two enantiomers: (+)-anti-benzopyrene diol epoxide and (−)-anti-benzopyrene diol epoxide, differing in the spatial arrangement around their chiral centers.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to elucidate the structure and confirm the stereochemistry of the compound. The stereochemical configuration significantly influences its biological activity, particularly its ability to form stable adducts with DNA .
(+)-Anti-benzopyrene diol epoxide undergoes several critical chemical reactions, primarily involving nucleophilic attack on the electrophilic carbon atoms of the epoxide ring by nucleophiles such as deoxyguanosine. This results in the formation of covalent DNA adducts, which are crucial for understanding its mutagenic potential.
The major reaction pathway involves the opening of the epoxide ring, leading to the formation of N^2-deoxyguanosine adducts. These adducts can exist in multiple stereoisomeric forms, which may exhibit differing biological effects . The stability and persistence of these adducts within cellular systems can lead to replication errors during DNA synthesis, contributing to carcinogenesis.
The mechanism by which (+)-Anti-benzopyrene diol epoxide exerts its biological effects primarily involves its interaction with DNA. Upon forming adducts with deoxyguanosine, these modifications can disrupt normal base pairing during DNA replication. This disruption may lead to mutations if not properly repaired by cellular mechanisms.
The physical properties of (+)-Anti-benzopyrene diol epoxide include its solubility in organic solvents and its relatively low volatility compared to other small molecules. Its chemical properties are characterized by high reactivity due to the presence of electrophilic sites on the epoxide ring, making it prone to nucleophilic attack.
Quantitative assessments using high-performance liquid chromatography have been employed to analyze the stability and persistence of this compound in biological systems. These studies highlight that while some adducts are rapidly repaired or excised from DNA, others remain stable for extended periods, posing long-term risks for mutagenesis .
(+)-Anti-benzopyrene diol epoxide has significant applications in toxicology and cancer research due to its role as a model compound for studying chemical-induced mutagenesis. It is frequently used in assays designed to evaluate DNA damage and repair mechanisms in various cell types.
Additionally, this compound serves as a standard for developing fluorescent probes that allow for sensitive detection of DNA damage in biological samples. Such probes facilitate immunoassays that can quantify levels of DNA adducts resulting from exposure to environmental carcinogens . Furthermore, understanding its mechanism aids in developing strategies for cancer prevention and treatment by targeting pathways involved in DNA damage response.
(+)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene [(+)-anti-BPDE] is a chiral polycyclic aromatic hydrocarbon (PAH) metabolite with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.32 g/mol [1] [5]. This compound features a bay-region diol epoxide structure, where the epoxide ring is oriented anti to the benzylic hydroxy group at the C7 position. The critical stereochemistry involves R configuration at C7 and S configuration at C8 in the diol moiety, and R and S configurations at C9 and C10 in the epoxide ring, respectively. This specific arrangement results in a highly strained molecule with significant angular distortion, positioning the epoxide ring in a bay-region configuration that enhances its electrophilicity and DNA-binding capability [8].
Table 1: Structural Characteristics of (+)-Anti-BPDE
Property | Specification |
---|---|
Molecular Formula | C₂₀H₁₄O₃ |
Molecular Weight | 302.32 g/mol |
IUPAC Name | (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.0²,⁸.0³,⁵.0¹⁰,²⁰.0¹⁷,²¹]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
Key Stereocenters | 7R,8S-diol; 9R,10S-epoxide |
PubChem CID | 41322 |
Benzo[a]pyrene (BaP) undergoes a three-step enzymatic activation to form (+)-anti-BPDE, primarily mediated by cytochrome P450 enzymes (CYPs) and epoxide hydrolase (EH). Step 1: BaP is oxidized by CYP1A1 or CYP1B1 to form benzo[a]pyrene-7,8-epoxide. Step 2: This epoxide is hydrolyzed by microsomal epoxide hydrolase (mEH) to yield (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol). Step 3: BaP-7,8-diol undergoes a second oxidation by CYP1A1/1B1 to generate four stereoisomeric diol epoxides, with (+)-anti-BPDE being the predominant tumorigenic form. This metabolite is characterized by the epoxide oxygen and the C9 hydrogen being trans and oriented anti to the C7 hydroxyl group [2] [4].
Table 2: Metabolic Activation Pathway of BaP
Step | Enzyme(s) | Product Formed | Biological Significance |
---|---|---|---|
1 | CYP1A1/CYP1B1 | Benzo[a]pyrene-7,8-epoxide | Introduction of reactive epoxide |
2 | Epoxide Hydrolase (EH) | (-)-trans-BaP-7,8-diol | Formation of precursor for diol epoxides |
3 | CYP1A1/CYP1B1 | (+)-anti-BPDE and other stereoisomers | Ultimate carcinogen capable of DNA adduction |
BPDE isomers exhibit distinct biological activities due to their stereochemical configurations. (+)-anti-BPDE demonstrates significantly higher tumorigenicity in mouse skin and lung models compared to (-)-anti-BPDE, which is largely non-tumorigenic. This difference is attributed to the superior fit of (+)-anti-BPDE into the DNA minor groove, facilitating covalent bonding with the exocyclic amino group of deoxyguanosine (dG). In mutagenicity assays using Salmonella typhimurium TA100 or Chinese hamster V79 cells, (+)-anti-BPDE exhibits 4–6 times higher mutagenic potency than (-)-anti-BPDE. Conversely, syn-BPDE isomers are less stable and show reduced DNA-binding efficiency due to steric hindrance from the syn orientation of the epoxide relative to the diol [8] [2]. The mutagenic efficiency (mutations per adduct) of (-)-anti-BPDE can exceed that of the (+)-enantiomer in specific genomic contexts (e.g., hisG and gpt loci), indicating sequence-dependent mutagenesis [8].
Table 3: Comparative Properties of BPDE Stereoisomers
Isomer | Tumorigenicity (Mouse Models) | Mutagenic Potency (TA100/V79) | DNA Adduct Conformation |
---|---|---|---|
(+)-anti-BPDE | High (Skin/lung tumors) | 4–6× higher than (-)-anti | Major groove, stable intercalation |
(-)-anti-BPDE | Non-tumorigenic | Baseline | Minor groove, less stable |
syn-BPDEs | Low | <50% of (+)-anti | Sterically hindered |
(+)-anti-BPDE exhibits high electrophilic reactivity due to its strained epoxide ring, enabling covalent binding to cellular nucleophiles like DNA, RNA, and proteins. Its primary biological target is the N² position of deoxyguanosine, forming (+)-trans-anti-BPDE-N²-dG adducts [6] [3]. However, the compound is highly unstable in aqueous environments, with a half-life of approximately 6 minutes in mouse epidermis due to rapid hydrolysis to tetraols or conjugation with glutathione [2]. Studies show that 60–65% of topically applied (+)-anti-BPDE disappears from mouse epidermis within 3 minutes, while residual adducts persist in DNA-binding sites with a half-life exceeding 2 hours [2].
DNA repair efficiency against (+)-anti-BPDE adducts is mediated by nucleotide excision repair (NER). In repair-proficient human fibroblasts, 50% of adducts are removed within 4–8 hours at low damage levels (1–5 adducts/10⁶ nucleotides), but repair capacity decreases to <20% at high adduct densities (>100 adducts/10⁶ nucleotides). Repair-deficient xeroderma pigmentosum (XP-A) cells show no significant adduct removal [7]. Even at low concentrations (10 nM), (+)-anti-BPDE induces a linear increase in DNA adducts in human TK6 cells, with only 60% repaired after 24 hours, leading to proportional increases in mutation frequencies [4].
Table 4: Stability and Repair Parameters of (+)-Anti-BPDE
Parameter | Value/Condition | Biological Implication |
---|---|---|
Half-life in epidermis | ~6 minutes | Rapid hydrolysis/conjugation |
DNA adduct half-life | >2 hours (bound state) | Persistent mutagenic lesions |
NER efficiency (low adducts) | 50% removal in 4–8 hours | Partial genomic protection |
NER efficiency (high adducts) | <20% removal in 24 hours | Saturation of repair machinery |
Mutation repair deficit | 40% unrepaired at 24 hours (10–50 nM) | Linear mutation-to-adduct relationship |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: